Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions. The benzyl ester group is introduced through esterification reactions, often using benzyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: A related compound with a similar pyrrolidine ring structure.
Benzyl 3-aminopyrrolidine-1-carboxylate: Another similar compound with an amino group attached to the pyrrolidine ring.
Uniqueness
Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C18H27N3O3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20(3)15-9-10-21(11-15)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3 |
InChI Key |
SUBJWJLUZAOIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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